1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one
Overview
Description
The compound is a derivative of Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- , which is also known as Paeonal, Paeonol, Peonol, and Resacetophenone-4-methyl ether . It has a molecular formula of C9H10O3 .
Molecular Structure Analysis
The molecular structure of the related compound Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-, is available as a 2D Mol file . It has a molecular weight of 166.1739 .
Physical and Chemical Properties Analysis
The related compound 4-Hydroxy-3-methoxyphenylacetonitrile has a boiling point of 135-145 °C/2 mmHg and a melting point of 56-57 °C .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A study by Nagamani et al. (2018) detailed the synthesis of novel compounds related to 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one, demonstrating their potential in chemical synthesis and modification (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Molecular Structure Analysis
Research by Kariuki et al. (2022) involved the synthesis and structural determination of similar compounds, emphasizing the importance of nuclear magnetic resonance spectroscopy and X-ray diffraction in understanding the molecular structure of these compounds (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as hesperidin , have been found to interact with targets like Aurora kinase B .
Mode of Action
For instance, Hesperidin, a structurally similar compound, acts as a regulator of Aurora kinase B .
Biochemical Pathways
For example, 1-(3-Hydroxy-4-Methoxyphenyl)-1,2-ethanediol 3’-O-b-D-glucoside, a glycoside, is involved in various biochemical reactions .
Pharmacokinetics
Compounds with similar structures, such as advantame, have been found to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Biochemical Analysis
Biochemical Properties
1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to modulate the activity of cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, which can impact cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . This compound also influences gene expression by interacting with transcription factors and modulating their ability to bind to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a key factor, as it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are crucial for its biotransformation and detoxification . These interactions can affect the levels of metabolites and influence the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can impact its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific cellular compartments and modulate its activity.
Properties
IUPAC Name |
1-[2-(3-hydroxy-4-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-7(15)12-8(2)18-13(14-12)9-4-5-11(17-3)10(16)6-9/h4-6,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYCDTMYGLVIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.